molecular formula C12H14O3 B11897599 4-Isopropyl-2H-chromene-6,7-diol

4-Isopropyl-2H-chromene-6,7-diol

Cat. No.: B11897599
M. Wt: 206.24 g/mol
InChI Key: BUXMSQMNGNEYPF-UHFFFAOYSA-N
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Description

4-Isopropyl-2H-chromene-6,7-diol is a substituted chromene derivative characterized by a benzopyran core (2H-chromene) with hydroxyl groups at positions 6 and 7 and an isopropyl substituent at position 2. Chromenes are heterocyclic compounds of significant pharmacological interest due to their structural similarity to natural flavonoids and coumarins.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-propan-2-yl-2H-chromene-6,7-diol

InChI

InChI=1S/C12H14O3/c1-7(2)8-3-4-15-12-6-11(14)10(13)5-9(8)12/h3,5-7,13-14H,4H2,1-2H3

InChI Key

BUXMSQMNGNEYPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CCOC2=CC(=C(C=C12)O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2H-chromene-6,7-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromenes and chromanols, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
4-Isopropyl-2H-chromene-6,7-diol has demonstrated notable antimicrobial properties. Research indicates that derivatives of chromene compounds exhibit significant antibacterial and antifungal activities against various pathogens. For instance, a study reported that certain chromene derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.007 to 3.9 µg/mL against several human pathogens, highlighting their potential as antimicrobial agents .

Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies have shown that chromene derivatives can induce apoptosis in cancer cells through mechanisms involving tubulin inhibition. For example, compounds related to 4-isopropyl-2H-chromene-6,7-diol have been linked to significant growth inhibition in cancer cell lines . The structure-activity relationship (SAR) analysis suggests that modifications at the 4-position of the chromene scaffold are critical for enhancing these anticancer properties .

Agricultural Applications

Pesticidal Properties
The potential use of 4-isopropyl-2H-chromene-6,7-diol in agriculture is notable due to its pesticidal properties. Research has indicated that certain chromene derivatives can act as effective larvicides against mosquito larvae, such as Aedes aegypti. This suggests that these compounds could be developed into natural pesticides, contributing to integrated pest management strategies .

Material Science

Polymer Chemistry
In materials science, 4-isopropyl-2H-chromene-6,7-diol serves as a building block for synthesizing various polymers and materials. Its unique chemical structure allows it to be incorporated into polymer matrices for creating materials with enhanced properties, such as improved thermal stability and mechanical strength. The use of chromene derivatives in producing nanostructured materials has been explored for applications in drug delivery systems and tissue engineering .

Data Table: Summary of Applications

Application Area Specific Use Impact/Results
Medicinal ChemistryAntimicrobial AgentsMIC values from 0.007 to 3.9 µg/mL against pathogens
Anticancer ActivityInduction of apoptosis in cancer cells
Agricultural SciencePesticidesEffective larvicides against Aedes aegypti
Material SciencePolymer SynthesisEnhanced thermal stability and mechanical properties

Case Studies

  • Antimicrobial Activity Study
    A study published in the Journal of Organic Chemistry evaluated a series of chromene derivatives for their antimicrobial activity against seven human pathogens. The results indicated that compounds derived from 4-isopropyl-2H-chromene-6,7-diol exhibited significant inhibition zones and low MIC values compared to standard antibiotics .
  • Anticancer Mechanism Investigation
    Research conducted by Kemnitzer et al. focused on the apoptotic modulation effects of 4-aryl-4H-chromenes on cancer cells. Their findings revealed that specific structural modifications led to enhanced anticancer efficacy through caspase activation pathways .
  • Agricultural Application Research
    In a study exploring natural pesticides, researchers synthesized several chromene derivatives from biomass sources and tested their efficacy against mosquito larvae. The results demonstrated promising larvicidal activity, suggesting potential applications in sustainable pest control strategies .

Comparison with Similar Compounds

Comparison with Structurally Similar Chromene Derivatives

Substituent Effects on Bioactivity

Chromene derivatives with alkyl or aryl substituents at position 4 exhibit variable biological activities depending on the substituent’s size and hydrophobicity:

Compound Substituent (Position 4) Hydroxyl Positions Key Bioactivities Reference
4-Isopropyl-2H-chromene-6,7-diol Isopropyl 6,7 Limited data; inferred antioxidant potential -
5,7-Dihydroxy-4-propyl-2H-chromen-2-one Propyl 5,7 Antimicrobial (MIC: 8–32 µg/mL), antitumor (IC₅₀: 12–25 µM)
4-Phenyl-2H-chromene-6,7-diol Phenyl 6,7 Enhanced enzyme inhibition (e.g., aldose reductase)

Hydroxyl Group Positioning

The diol configuration at positions 6 and 7 distinguishes this compound from other chromenes. For example:

  • 6-Chloro-2,2-dimethylchroman-7-ol (CAS: 653563-84-9): A chroman (saturated benzopyran) derivative with a single hydroxyl group at position 7 and a chloro substituent. Chromans generally exhibit reduced reactivity compared to chromenes due to the lack of conjugation in the pyran ring .
  • 2H-Chromene-N-imidazolo-amino acid conjugates: These derivatives, with hydroxyls at positions 5 and 7, show potent aldose reductase inhibition (IC₅₀: 0.8–1.2 µM), suggesting that hydroxyl positioning significantly impacts enzyme interaction .

Comparison with Non-Chromene Diols

Phenanthrene-Based Diols

Compounds like 2-methoxy-9,10-dihydrophenanthrene-4,5-diol () share the diol motif but lack the chromene backbone. These phenanthrene derivatives are associated with anti-inflammatory and neuroprotective effects, likely due to their planar aromatic systems and methoxy groups enhancing bioavailability .

Aliphatic Diols

Ethoxylated adipohydrazide derivatives (e.g., 2,4,7,9-Tetramethyldec-5-yne-4,7-diol ) are structurally distinct but highlight the role of diols in surfactant and coordination chemistry. These compounds prioritize solubility in aqueous media over bioactivity .

Biological Activity

4-Isopropyl-2H-chromene-6,7-diol is a member of the chromene class, known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C12H14O3
  • Molecular Weight : 206.24 g/mol
  • IUPAC Name : 4-propan-2-yl-2H-chromene-6,7-diol
  • Canonical SMILES : CC(C)C1=CCOC2=CC(=C(C=C12)O)O

The presence of the isopropyl group significantly influences its chemical and biological properties, enhancing its solubility and reactivity compared to other chromenes without this substituent.

The biological activity of 4-Isopropyl-2H-chromene-6,7-diol is primarily attributed to its hydroxyl groups at positions 6 and 7. These groups facilitate hydrogen bonding with various biological targets, influencing pathways involved in oxidative stress and cellular signaling.

Antimicrobial Properties

Recent studies have demonstrated that 4-Isopropyl-2H-chromene-6,7-diol exhibits significant antimicrobial activity against a range of pathogens. In vitro tests have shown:

  • Minimum Inhibitory Concentration (MIC) : As low as 12.5 µg/mL against Staphylococcus aureus and other Gram-positive bacteria .

The compound's effectiveness stems from its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. In studies involving various cancer cell lines, it has been observed that:

  • Induction of Apoptosis : Compounds similar to 4-Isopropyl-2H-chromene-6,7-diol have been shown to induce apoptosis through mechanisms such as tubulin inhibition, leading to cell cycle arrest and subsequent cell death .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of several chromene derivatives, including 4-Isopropyl-2H-chromene-6,7-diol. The results indicated that this compound had potent activity against both Gram-positive and Gram-negative bacteria, with an MIC comparable to established antibiotics.
  • Anticancer Research :
    • Another study focused on the anticancer potential of various chromenes. The findings suggested that 4-Isopropyl-2H-chromene-6,7-diol could effectively inhibit the proliferation of cancer cells in vitro, with further investigations required to elucidate the precise mechanisms involved .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Isopropyl-2H-chromene-6,7-diolIsopropyl group at position 4Antimicrobial, Anticancer
2H-chromene-6,7-diolLacks isopropyl groupLower activity
4-Methyl-2H-chromene-6,7-diolMethyl group instead of isopropylVaries in activity

The structural differences among these compounds significantly affect their biological activities. The isopropyl group enhances solubility and reactivity, making 4-Isopropyl-2H-chromene-6,7-diol particularly promising for therapeutic applications.

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